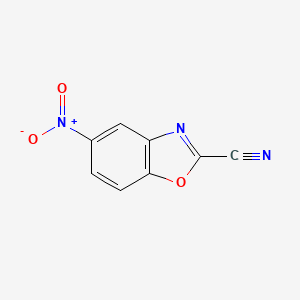

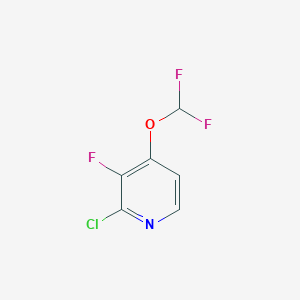

![molecular formula C9H10ClN3 B1435741 4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1379336-52-3](/img/structure/B1435741.png)

4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Overview

Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a practical building block in the synthesis of many Janus kinase (JAK) inhibitors .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . A considerable number of synthetic routes for this heterocyclic compound have been reported .Molecular Structure Analysis

The molecular formula of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3 and it has a molecular weight of 153.57 g/mol . It appears as a white crystalline solid .Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical and Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid, soluble in organic solvents . Its melting point range is approximately 214-217 °C .Scientific Research Applications

Antibacterial Applications

A study detailed the synthesis of novel 4-chloropyrrolo[2,3-d]pyrimidines and their application in creating tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, aimed for biological screening as potential antibacterial agents (Dave & Shah, 2002).

Antiviral and Antiproliferative Activities

Research has shown that derivatives of 4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine have antiviral and antiproliferative properties. Specifically, 4-chloro- and 4-chloro-5-substituted derivatives demonstrated activity against human cytomegalovirus and herpes simplex type 1, with some compounds being effective in vivo against murine cytomegalovirus (Pudlo et al., 1990).

Synthesis Efficiency

Another study provided an efficient synthesis method for a pyrrolo[2,3-d]pyrimidine derivative, highlighting its significance in pharmaceutical applications. This method emphasizes ecological and economical aspects, reducing the need for chromatographies, extractions, waste treatment, and special equipment (Fischer & Misun, 2001).

Mechanism of Action

Target of Action

The primary targets of the compound 4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine are the Janus kinases (JAKs) . JAKs are a type of enzymes that play a crucial role in the signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .

Mode of Action

This compound acts as an inhibitor of the JAK family of enzymes . By inhibiting the activity of one or more of the JAK enzymes, it interferes with the JAK-STAT signal pathway . This interference disrupts the chemical signal transfer from the outside into the cell nucleus, resulting in the alteration of gene activation through a transcription process .

Biochemical Pathways

The compound this compound affects the JAK-STAT signaling pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes . Disruption of this pathway by the compound may lead to a variety of diseases affecting the immune system .

Pharmacokinetics

Its distinctive structure can influence pharmacokinetics and pharmacodynamics

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . This can lead to altered gene activation, potentially affecting cell division, death, and tumor formation processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Future Directions

The compound is used in the manufacture of Tofacitinib citrate . It might be a practical building block in the synthesis of many JAK inhibitors . The preparation process of pyrimidine includes the first α -alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .

Biochemical Analysis

Biochemical Properties

4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with Janus kinase (JAK) enzymes, which are involved in the JAK-STAT signaling pathway . This pathway is essential for various cellular processes, including cell division, apoptosis, and immune responses. The compound binds to the ATP-binding site of JAK enzymes, thereby inhibiting their activity and disrupting the downstream signaling cascade .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting the JAK-STAT pathway, the compound can reduce the proliferation of cancer cells and induce apoptosis . Additionally, it has been observed to affect immune cells, leading to decreased production of pro-inflammatory cytokines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of JAK enzymes, leading to their inhibition . This inhibition prevents the phosphorylation and activation of STAT proteins, which are critical for the transcription of genes involved in cell growth and survival . Consequently, the compound can effectively halt the progression of certain cancers and inflammatory diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function . The exact temporal dynamics may vary depending on the specific experimental conditions and cell types used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and immunosuppression have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into more water-soluble metabolites for excretion . This metabolic process can influence the compound’s bioavailability and overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

Properties

IUPAC Name |

4-chloro-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-5(2)8-12-7(10)6-3-4-11-9(6)13-8/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNNEXMJUNVCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=CN2)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1435664.png)

![3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1435669.png)

![1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate hydrochloride](/img/structure/B1435672.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1435679.png)